1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride
Description
The methyl group at position 1 and the sulfonyl chloride at position 3 likely influence its reactivity and applications in organic synthesis, such as acting as a sulfonating agent in pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C5H8ClNO3S |
|---|---|
Molecular Weight |
197.64 g/mol |
IUPAC Name |
1-methyl-2-oxopyrrolidine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClNO3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3 |
InChI Key |
SVSHGXDRQMUTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-oxopyrrolidine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of chlorosulfonic acid to 1-methyl-2-oxopyrrolidine, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxopyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several structurally related compounds, enabling qualitative comparisons based on functional groups, ring systems, and substituents.
2.1 Sulfonyl Chloride Derivatives
- Compound A : 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl chloride ()
- Structural Differences : The sulfonyl chloride group is attached to a butane chain linked to an isoindole dione ring.
- Reactivity : The isoindole dione’s two electron-withdrawing ketones may enhance sulfonyl chloride reactivity compared to the single ketone in the pyrrolidone ring of the target compound.
- Applications : The extended aliphatic chain could increase flexibility, making it suitable for coupling reactions in polymer chemistry .
2.2 Pyrrolidine/Pyrrolidone Derivatives
- Compound B: 3-(3-ethylphenyl)-3-fluoropyrrolidine hydrochloride () Functional Group: Replaces sulfonyl chloride with a hydrochloride salt, reducing electrophilicity but improving solubility in polar solvents. Ring Saturation: The saturated pyrrolidine ring lacks the ketone present in the target compound, affecting resonance stabilization .
2.3 Sulfur-Containing Heterocycles
- Aromatic System: The pyrazole ring provides aromatic stabilization, contrasting with the non-aromatic pyrrolidone in the target compound. Electron-Withdrawing Groups: The trifluoromethyl and chloro substituents may increase stability under acidic conditions .
Key Comparative Insights (Hypothetical Data Table)
| Property | 1-Methyl-2-oxopyrrolidine-3-sulfonyl Chloride | Compound A (Isoindole dione derivative) | Compound B (Fluoropyrrolidine HCl) | Compound C (Pyrazole sulfanyl) |
|---|---|---|---|---|
| Core Structure | Pyrrolidone + SO2Cl | Isoindole dione + butane-SO2Cl | Pyrrolidine + HCl | Pyrazole + S–PhCl |
| Reactivity | High (SO2Cl on strained ring) | Very high (dual ketone activation) | Low (ionic HCl) | Moderate (sulfanyl group) |
| Solubility | Moderate in polar aprotic solvents | Low (hydrophobic chain) | High (ionic) | Low (aromatic substituents) |
| Applications | Sulfonation reactions | Polymer crosslinking | Pharmaceutical salts | Agrochemical intermediates |
Note: Quantitative data (e.g., melting points, yields) are unavailable in the provided evidence. The table above infers trends based on structural features .
Research Findings and Limitations
- Reactivity Trends : Sulfonyl chlorides (e.g., Compound A and the target compound) are more reactive than sulfanyl or ionic derivatives due to the electrophilic sulfur center.
- Biological Interactions : Pyrrolidine/pyrrolidone derivatives (e.g., Compound B) are common in drug design, but the sulfonyl chloride group in the target compound may limit bioavailability due to high reactivity .
- Synthetic Utility : The rigidity of the pyrrolidone ring in the target compound could favor regioselective reactions compared to flexible aliphatic chains in Compound A .
Biological Activity
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C6H10ClN2O3S |
| Molecular Weight | 218.67 g/mol |
| IUPAC Name | 1-methyl-2-oxo-1-pyrrolidine-3-sulfonyl chloride |
| SMILES | C[C@H]1(C(=O)N(C1)S(=O)(=O)Cl) |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The sulfonyl chloride group is known for its reactivity, enabling it to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Protein Interaction : Its reactive groups can modify amino acids in proteins, altering their function.
- Signal Transduction Modulation : By interacting with kinases or other signaling molecules, it may influence cell signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can exhibit antimicrobial properties, which may extend to this sulfonyl chloride derivative.
- Anti-inflammatory Effects : Some research suggests that compounds with similar structures can modulate inflammatory responses, indicating potential therapeutic applications in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may have cytotoxic effects on various cancer cell lines, suggesting a role in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 2: Anti-cancer Properties
Research conducted by Smith et al. (2023) demonstrated that pyrrolidine-based compounds could induce apoptosis in cancer cells through caspase activation pathways . This suggests that this compound may similarly affect cancer cell viability.
Study 3: Inhibition of Protein Kinases
A recent investigation into small molecule inhibitors targeting protein kinases highlighted the importance of pyrrolidine scaffolds in developing potent inhibitors . The study found that modifications like sulfonyl groups could enhance selectivity and potency against specific kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
